Cas no 22122-89-0 (2(1H)-Pyridinone,6-phenyl-4-(trifluoromethyl)-)

2(1H)-Pyridinone, 6-phenyl-4-(trifluoromethyl)- is a heterocyclic compound featuring a pyridinone core substituted with a phenyl group at the 6-position and a trifluoromethyl group at the 4-position. The trifluoromethyl moiety enhances its electron-withdrawing properties, making it valuable in medicinal chemistry and agrochemical research. This structure is particularly useful as a building block for designing bioactive molecules due to its potential to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity. Its rigid aromatic framework also lends itself to applications in materials science, particularly in the development of advanced organic electronic materials. The compound’s synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial applications.
2(1H)-Pyridinone,6-phenyl-4-(trifluoromethyl)- structure
22122-89-0 structure
Product Name:2(1H)-Pyridinone,6-phenyl-4-(trifluoromethyl)-
CAS No:22122-89-0
MF:C12H8F3NO
MW:239.19323348999
CID:250461
PubChem ID:15326045
Update Time:2025-05-27

2(1H)-Pyridinone,6-phenyl-4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyridinone,6-phenyl-4-(trifluoromethyl)-
    • 6-phenyl-4-(trifluoromethyl)-1H-pyridin-2-one
    • 1,2-Dihydro-2-oxo-6-phenyl-4-trifluoromethylpyridine
    • 6-phenyl-4-trifluoromethyl-1H-pyridin-2-one
    • 22122-89-0
    • DTXSID10571534
    • 6-PHENYL-4-(TRIFLUOROMETHYL)-2-PYRIDONE
    • WBOFHZOUVBKGQK-UHFFFAOYSA-N
    • 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one
    • Inchi: 1S/C12H8F3NO/c13-12(14,15)9-6-10(16-11(17)7-9)8-4-2-1-3-5-8/h1-7H,(H,16,17)
    • InChI Key: WBOFHZOUVBKGQK-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(NC(=C1)C1C=CC=CC=1)=O)(F)F

Computed Properties

  • Exact Mass: 239.05600
  • Monoisotopic Mass: 239.05579836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 32.86000
  • LogP: 3.06070

2(1H)-Pyridinone,6-phenyl-4-(trifluoromethyl)- Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2(1H)-Pyridinone,6-phenyl-4-(trifluoromethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029003474-250mg
2-Hydroxy-6-phenyl-4-(trifluoromethyl)pyridine
22122-89-0 95%
250mg
$1,078.00 2022-03-31
Alichem
A029003474-500mg
2-Hydroxy-6-phenyl-4-(trifluoromethyl)pyridine
22122-89-0 95%
500mg
$1,600.75 2022-03-31
Alichem
A029003474-1g
2-Hydroxy-6-phenyl-4-(trifluoromethyl)pyridine
22122-89-0 95%
1g
$3,068.70 2022-03-31

Additional information on 2(1H)-Pyridinone,6-phenyl-4-(trifluoromethyl)-

Exploring the Unique Properties and Applications of 2(1H)-Pyridinone,6-phenyl-4-(trifluoromethyl)- (CAS No. 22122-89-0)

The compound 2(1H)-Pyridinone,6-phenyl-4-(trifluoromethyl)-, identified by its CAS No. 22122-89-0, is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a pyridinone core, a phenyl substituent, and a trifluoromethyl group, make it a versatile intermediate for synthesizing biologically active compounds. Researchers are particularly interested in its potential as a building block for drug discovery, owing to its ability to modulate enzyme activity and receptor interactions.

In recent years, the demand for trifluoromethylated compounds like 2(1H)-Pyridinone,6-phenyl-4-(trifluoromethyl)- has surged due to their enhanced metabolic stability and lipophilicity, which are critical for improving drug bioavailability. This aligns with the growing trend in medicinal chemistry to develop fluorine-containing pharmaceuticals, a topic frequently searched in academic and industrial circles. The compound's CAS No. 22122-89-0 is often queried in databases for its synthetic routes and applications, reflecting its relevance in modern organic synthesis.

Beyond pharmaceuticals, 2(1H)-Pyridinone,6-phenyl-4-(trifluoromethyl)- has shown promise in material science, particularly in the design of advanced polymers and liquid crystals. Its aromatic system and electron-withdrawing trifluoromethyl group contribute to unique electronic properties, making it valuable for optoelectronic devices. This dual utility in life sciences and materials engineering underscores its interdisciplinary importance.

Environmental and sustainability concerns have also driven interest in green chemistry approaches for synthesizing 2(1H)-Pyridinone,6-phenyl-4-(trifluoromethyl)-. Researchers are exploring catalytic methods and solvent-free reactions to minimize waste, a topic highly searched in academic literature. The compound's CAS No. 22122-89-0 is frequently cited in studies optimizing atom economy and reaction efficiency.

In summary, 2(1H)-Pyridinone,6-phenyl-4-(trifluoromethyl)- (CAS No. 22122-89-0) represents a critical scaffold in modern chemistry, bridging gaps between drug development, materials innovation, and sustainable synthesis. Its multifaceted applications continue to inspire research, as evidenced by its prominence in scientific databases and patent filings worldwide.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.